7-[(2-Chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
The compound 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic organic molecule that belongs to the class of purine derivatives. This compound is characterized by the presence of chlorophenyl and sulfanyl groups attached to a purine core, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization reactions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic substitution reactions using chlorobenzyl halides.
Attachment of Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, where a suitable thiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups replacing chlorine atoms
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biology: It is used in biological assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Industry: It is explored for use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(2-chlorophenyl)methyl]-8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of chlorophenyl and sulfanyl groups attached to the purine core. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H18Cl2N4O2S |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18Cl2N4O2S/c1-25-18-17(19(28)26(2)21(25)29)27(11-14-5-3-4-6-16(14)23)20(24-18)30-12-13-7-9-15(22)10-8-13/h3-10H,11-12H2,1-2H3 |
InChI Key |
XIHSAGLTNUFDLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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